molecular formula C9H12Cl2N2O B1441830 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol CAS No. 1179140-48-7

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Cat. No. B1441830
M. Wt: 235.11 g/mol
InChI Key: CBHOZLSOMBNGMR-UHFFFAOYSA-N
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Description

The compound “2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol” appears to be a phenolic compound with two chlorine atoms at the 4 and 6 positions of the phenol ring. It also has a 2-aminoethylamino group attached to the methyl group at the 2 position of the phenol ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenol precursor. The dichlorination could be achieved through electrophilic aromatic substitution, and the 2-aminoethylamino group could be introduced through a nucleophilic substitution reaction on a suitable leaving group.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic phenol ring, the electron-withdrawing chlorine atoms, and the electron-donating amino groups. These features could influence its reactivity and interactions with other molecules.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenolic OH group could act as an acid, donating a proton. The amino groups could act as bases, accepting protons. The compound could also participate in electrophilic aromatic substitution reactions, especially at positions ortho and para to the OH group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both polar (OH, NH2) and nonpolar (aromatic ring, Cl) groups could give it unique solubility properties. Its melting and boiling points would depend on the strength of intermolecular forces, which in turn depend on the polarity of the molecule.


Scientific Research Applications

  • Thermoresponsive Nanogels

    • Scientific Field : Polymer Science and Nanomedicine .
    • Application Summary : The compound is used in the synthesis of thermoresponsive nanogels, which are promising materials for nanomedicine, pharmaceutics, and bio-nanotechnology . These nanogels can be used as biosensors, cell culture systems, and drug delivery systems .
    • Methods of Application : The nanogels were synthesized using atom transfer radical polymerization. The amino groups of the obtained copolymers were modified to clickable azide or prop-2-yn-1-yl carbamate groups .
    • Results or Outcomes : The presence of hydrophilic elements in the chain and the increase in the copolymer concentration led to the enlargement of the particle sizes. Aggregates were crosslinked using click reaction between an azide and prop-2-yn-1-yl carbamate groups that led to stable thermoresponsive nanogels .
  • Biomedical Research and Hydrogels

    • Scientific Field : Biomedical Research .
    • Application Summary : Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials . It is used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
    • Methods of Application : The compound is used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
    • Results or Outcomes : The compound is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not known without further information.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or environmental science, depending on its properties.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

2-[(2-aminoethylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c10-7-3-6(5-13-2-1-12)9(14)8(11)4-7/h3-4,13-14H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOZLSOMBNGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNCCN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716845
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

CAS RN

1179140-48-7
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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